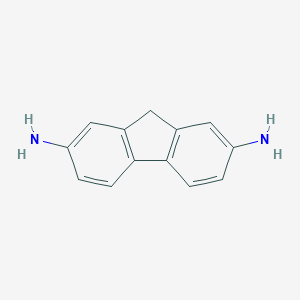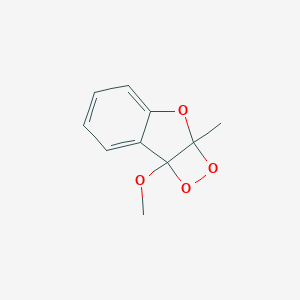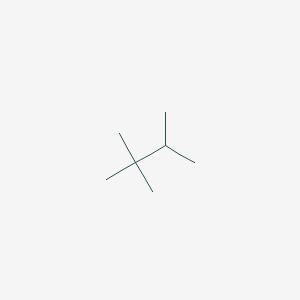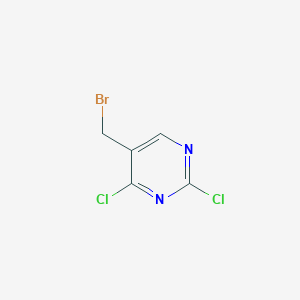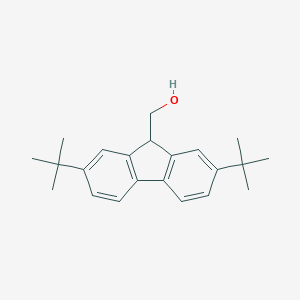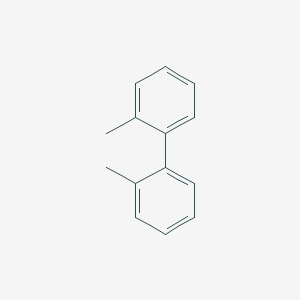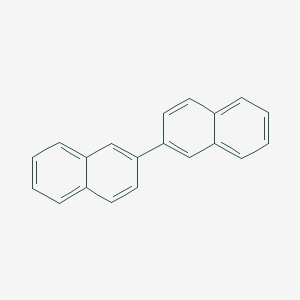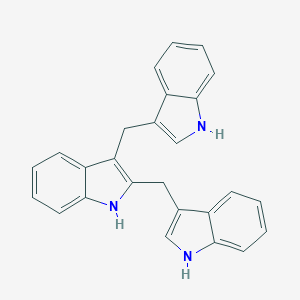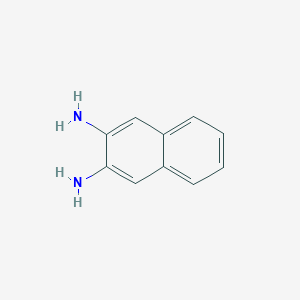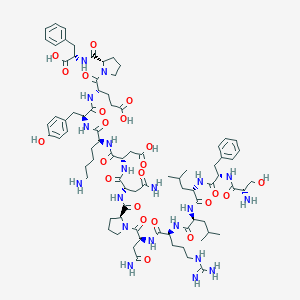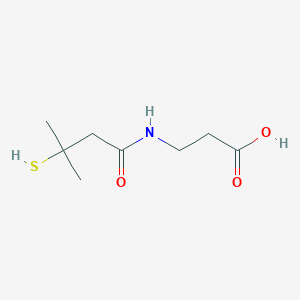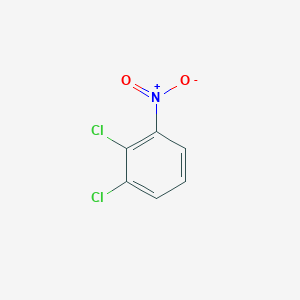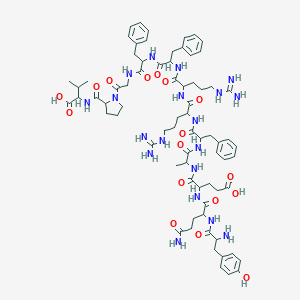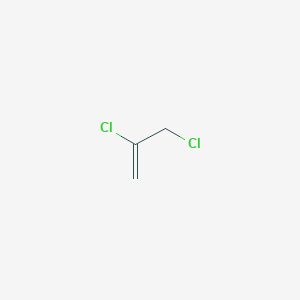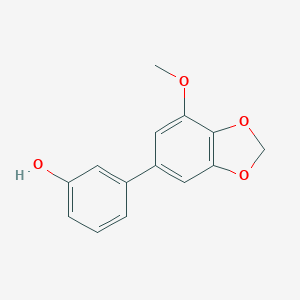
3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol, also known as apocynin, is a natural compound found in the roots of the herbaceous plant Picrorhiza kurroa. It has been widely studied for its potential therapeutic effects, particularly in the fields of inflammation and oxidative stress.
Aplicaciones Científicas De Investigación
Insect Chemosterilants and Anti-Juvenile Hormones
3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol has been studied for its potential as an insect chemosterilant and anti-juvenile hormone. Research shows that structural modifications of benzylphenols, including this compound, can lead to moderate inhibitory action on cytochrome P-450 mono-oxygenases and demonstrate chemosterilant activity on various insects (Matolcsy et al., 1986).
Oxidative Transformation in Research
The oxidative transformation of guaiacol, which can lead to the formation of 1,3-benzodioxole, has been a subject of study. This research provides insight into the thermochemistry of radical processes involving demethylation of the methoxy group, which is critical in understanding the chemical behavior of compounds like 3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol (Biela et al., 2022).
Antioxidative Activity
Studies on benzodioxole derivatives, closely related to 3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol, have shown significant antioxidative activities. These studies reveal how different structural components, such as the methylenedioxy function, contribute to the stabilization of phenoxy radicals, which is pivotal in antioxidant research (Jinno et al., 1999).
Synthesis of Complex Organic Compounds
The synthesis of complex organic compounds, like isodecarine, involves the use of 2-methoxy[1,3]benzodioxolo[5,6-c]phenanthridin-1-ol, a compound structurally related to 3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol. This research contributes to the field of organic chemistry and the development of new pharmaceuticals (Hlaváč et al., 2007).
Anti-inflammatory and Antimicrobial Properties
Phenolic compounds similar to 3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol have been isolated from Myristica fragrans seeds and shown to possess anti-inflammatory and antimicrobial properties. This research opens avenues for developing new therapeutic agents (Cuong et al., 2011; Tavman et al., 2009)(Tavman et al., 2009).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations of related compounds have been conducted to understand their biological activities better. This research helps in drug design and the understanding of molecular interactions (Viji et al., 2020).
Renewable Chemical Feedstocks
Research on renewable chemical feedstocks includes the investigation of phenolic compounds derived from lignocellulosic materials. This is relevant in the context of bio-based chemicals and sustainable practices (Xu et al., 2012).
Propiedades
Número CAS |
136051-64-4 |
|---|---|
Nombre del producto |
3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol |
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
3-(7-methoxy-1,3-benzodioxol-5-yl)phenol |
InChI |
InChI=1S/C14H12O4/c1-16-12-6-10(7-13-14(12)18-8-17-13)9-3-2-4-11(15)5-9/h2-7,15H,8H2,1H3 |
Clave InChI |
RZEQCWOSRBVTLN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1OCO2)C3=CC(=CC=C3)O |
SMILES canónico |
COC1=CC(=CC2=C1OCO2)C3=CC(=CC=C3)O |
Otros números CAS |
136051-64-4 |
Sinónimos |
3'-HMMDB 3'-hydroxy-5-methoxy-3,4-methylenedioxybiphenyl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



